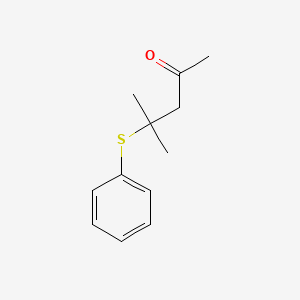
2-Pentanone, 4-methyl-4-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 4-methyl-4-(phenylthio)- is an organic compound with the molecular formula C12H16OS It is a ketone with a phenylthio group attached to the fourth carbon of the pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methyl-4-(phenylthio)- typically involves the reaction of 4-methyl-2-pentanone with thiophenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process may require refluxing the reactants for several hours to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing the reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 4-methyl-4-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 4-methyl-4-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 4-methyl-4-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentanone: A ketone with a similar structure but without the phenylthio group.
2-Pentanone, 4-hydroxy-4-methyl-: Contains a hydroxyl group instead of a phenylthio group.
2-Pentanol, 4-methyl-: An alcohol with a similar carbon skeleton.
Uniqueness
2-Pentanone, 4-methyl-4-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
50461-99-9 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
4-methyl-4-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10(13)9-12(2,3)14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
MEJHKEGJBCDWSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


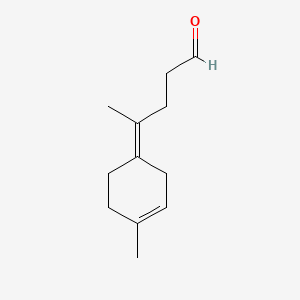
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
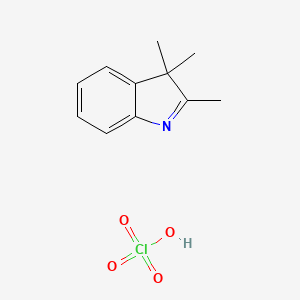
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
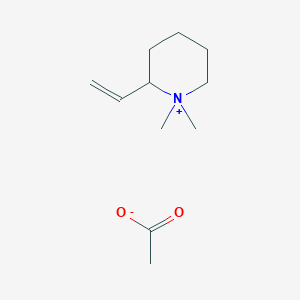
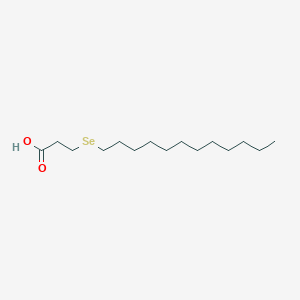
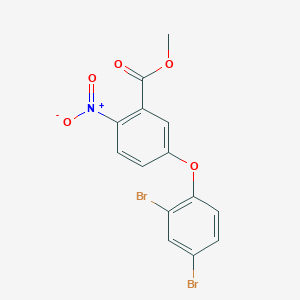
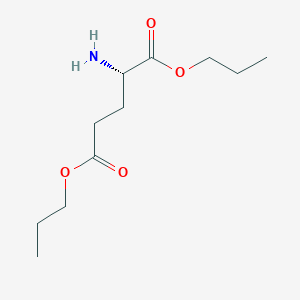
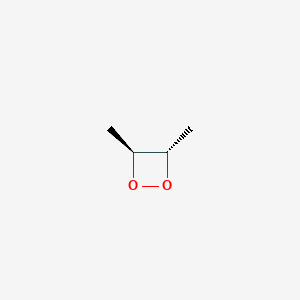
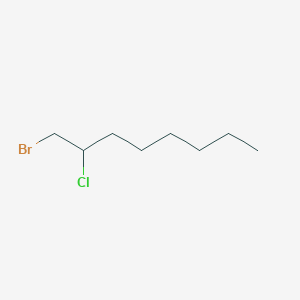
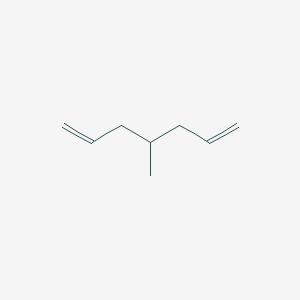
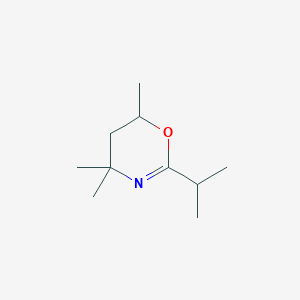
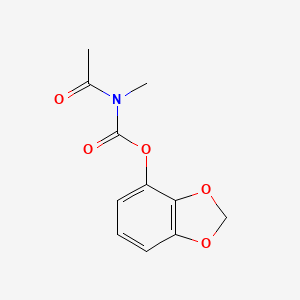
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
